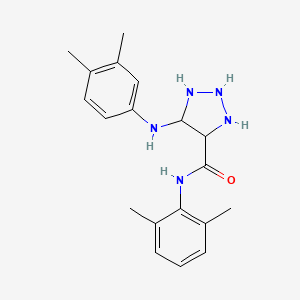
5-(3,4-dimethylanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(3,4-dimethylanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(3,4-Dimethylanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse sources.
The compound's chemical structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 392.46 g/mol |
| Molecular Formula | C21H24N6O2 |
| LogP | 1.7773 |
| Polar Surface Area | 90.343 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 4 |
The compound's structure includes a triazolidine core, which is significant for its biological interactions.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 30 nM to 240 nM against HeLa and A549 cancer cells .
In a comparative study of triazole derivatives, it was found that certain modifications to the aniline moiety significantly enhanced antiproliferative potency. The compound's ability to inhibit tubulin polymerization has been noted as a critical mechanism underlying its anticancer activity .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Tubulin Polymerization : The compound interferes with microtubule dynamics, which is essential for cell division.
- Induction of Apoptosis : It has been observed that treatment with related compounds can lead to apoptosis via the intrinsic pathway, characterized by mitochondrial depolarization and caspase activation .
- Cell Cycle Arrest : Compounds have been shown to cause G2/M phase arrest in treated cancer cells, preventing their proliferation .
Case Studies
- In Vitro Studies : In vitro experiments demonstrated that the compound effectively reduced cell viability in HeLa and A549 cells, suggesting a robust anticancer profile.
- In Vivo Studies : Preliminary in vivo studies using zebrafish models revealed promising results, with significant tumor growth inhibition observed following treatment with similar triazolidine derivatives.
Eigenschaften
IUPAC Name |
5-(3,4-dimethylanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-11-8-9-15(10-14(11)4)20-18-17(22-24-23-18)19(25)21-16-12(2)6-5-7-13(16)3/h5-10,17-18,20,22-24H,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDPGWNLHAPNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2C(NNN2)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














